Ac-Trp-Glu-His-Asp-AMC

Vue d'ensemble

Description

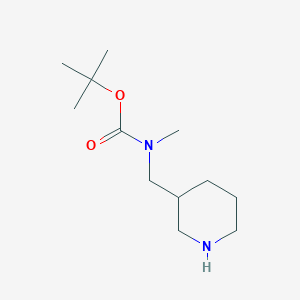

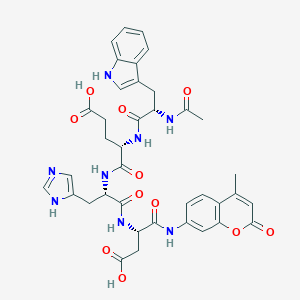

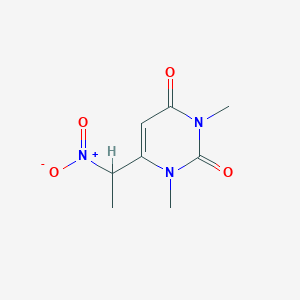

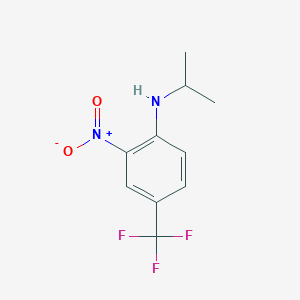

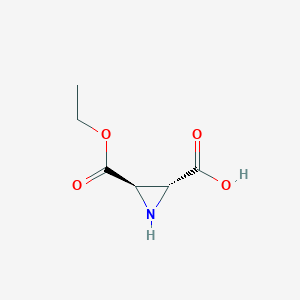

Ac-Trp-Glu-His-Asp-AMC is a fluorogenic substrate for caspase-1 . It has a molecular weight of 784.78 and a molecular formula of C38H40N8O11 . The optimal tetrapeptide recognition sequence for caspase-1 is Trp-Glu-His-Asp .

Molecular Structure Analysis

Ac-Trp-Glu-His-Asp-AMC contains a total of 101 bonds, including 61 non-H bonds, 30 multiple bonds, 18 rotatable bonds, 9 double bonds, and 21 aromatic bonds . It also includes 2 five-membered rings, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Chemical Reactions Analysis

Ac-Trp-Glu-His-Asp-AMC is a substrate for caspase-1 . With a kcat/Km of 3.3·10⁶ M⁻¹s⁻¹, it is cleaved 50-fold more efficiently than Ac-YVAD-AMC .Physical And Chemical Properties Analysis

Ac-Trp-Glu-His-Asp-AMC has a molecular weight of 784.78 and a molecular formula of C38H40N8O11 . It is recommended to be stored at a temperature below -15°C .Applications De Recherche Scientifique

Caspase-1 Fluorogenic Substrate

“Ac-Trp-Glu-His-Asp-AMC” is a potent fluorogenic substrate of caspase-1 . Caspase-1 is a cysteine protease that plays a critical role in apoptosis, a process of programmed cell death. By serving as a substrate for this enzyme, “Ac-Trp-Glu-His-Asp-AMC” can be used to monitor the activity of caspase-1 in various research settings .

Apoptosis Research

Apoptosis is a form of programmed cell death that is crucial for the development and maintenance of healthy tissues. “Ac-Trp-Glu-His-Asp-AMC” is used in apoptosis research due to its role as a substrate for caspase-1 . By studying the interaction between “Ac-Trp-Glu-His-Asp-AMC” and caspase-1, researchers can gain insights into the mechanisms of apoptosis .

Inflammatory Response Studies

Caspase-1, the enzyme for which “Ac-Trp-Glu-His-Asp-AMC” serves as a substrate, is also involved in the conversion of the inactive IL-1 beta precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses. Therefore, “Ac-Trp-Glu-His-Asp-AMC” can be used in studies investigating these processes .

Biochemical Assays

“Ac-Trp-Glu-His-Asp-AMC” can be used in biochemical assays to measure the activity of caspase-1 . The cleavage of “Ac-Trp-Glu-His-Asp-AMC” by caspase-1 results in the release of a fluorescent product, allowing researchers to quantify the enzyme’s activity .

Drug Discovery

“Ac-Trp-Glu-His-Asp-AMC” can be used in drug discovery efforts aimed at identifying inhibitors of caspase-1 . By incorporating “Ac-Trp-Glu-His-Asp-AMC” into high-throughput screening assays, researchers can identify compounds that prevent the enzyme from cleaving the substrate, potentially leading to the development of new therapeutic agents .

Comparative Studies

With a kcat/Km of 3.3 · 10⁶ M⁻¹s⁻¹, the fluorogenic caspase-1 substrate “Ac-Trp-Glu-His-Asp-AMC” is cleaved 50-fold more efficiently than Ac-YVAD-AMC . This result indicates that the optimal tetrapeptide recognition sequence for caspase-1 is Trp-Glu-His-Asp and not Tyr-Val-Ala-Asp . Therefore, “Ac-Trp-Glu-His-Asp-AMC” can be used in comparative studies to understand the substrate specificity of caspase-1 .

Mécanisme D'action

- Role : Caspase-1 is a cysteine protease that plays a crucial role in the inflammatory response. It converts inactive interleukin-1 beta (IL-1β) precursor to its active form, which mediates various immune and inflammatory processes .

- Resulting Changes : The cleavage of Ac-Trp-Glu-His-Asp-AMC by caspase-1 leads to the activation of IL-1β, contributing to inflammation and immune responses .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBZTYCHSGHGG-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Trp-Glu-His-Asp-AMC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)

![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)